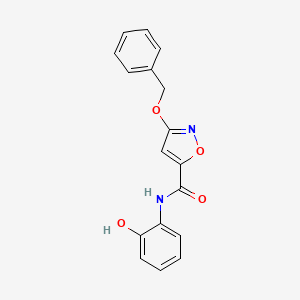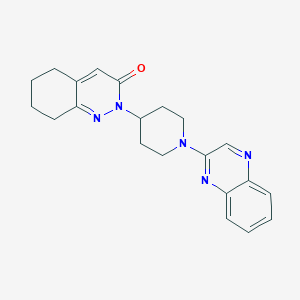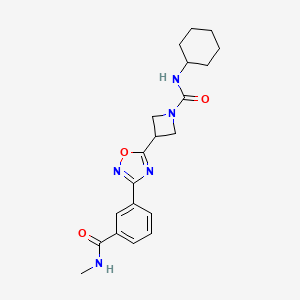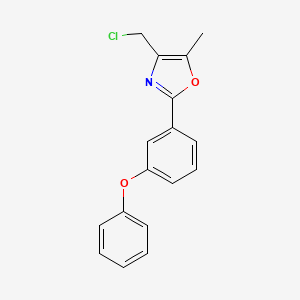
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide is a useful research compound. Its molecular formula is C20H28BrN3O3S and its molecular weight is 470.43. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
The synthesis of complex quinazolinone derivatives, including compounds structurally related to 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, has been extensively studied. For instance, the intramolecular electrophilic cyclization technique has been utilized for the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones, showcasing the potential for generating structurally diverse quinazolinone derivatives with potential biological applications (N. Kut, M. Onysko, V. Lendel, 2020).
Antibacterial and Antifungal Activities
The antimicrobial properties of quinazolinone derivatives have been a significant area of research. Novel derivatives of quinazolinone, including thiazolidinyl sulfonamides, have demonstrated substantial antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents. These findings suggest the broader applicability of quinazolinone derivatives, including compounds like 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, in combating microbial infections (N. Patel, V. Patel, 2010).
Antiviral Activities
The search for novel antiviral agents has led to the investigation of quinazolinone derivatives. Specifically, novel 3-sulphonamido-quinazolin-4(3H)-one derivatives synthesized through microwave-assisted techniques have been evaluated for their antiviral activities against a range of respiratory and biodefense viruses. These studies indicate the potential use of quinazolinone derivatives in antiviral therapy, suggesting that compounds such as 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide could be explored further for their antiviral properties (P. Selvam, Paulchamy Vijayalakshimi, D. Smee, B. Gowen, J. Julander, C. Day, D. Barnard, 2007).
Dyeing Properties
Quinazolinone derivatives have also been studied for their applications beyond medicinal chemistry, including their use in dyeing. Reactive dyes containing quinazolin-4(3H)-one moieties have been synthesized and applied to various fibers, demonstrating their potential in textile applications. This indicates the versatility of quinazolinone derivatives, including 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide, in industrial applications (Sejalkumari M. Patel, Paresh S. Patel, Keshav C. Patel, 2022).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide' involves the synthesis of the intermediate 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline, which is then reacted with N-(3-propan-2-yloxypropyl)hexanamide to obtain the final product.", "Starting Materials": [ "2-aminobenzoic acid", "sulfur", "bromine", "3-bromopropionic acid", "hexanoyl chloride", "triethylamine", "propylene oxide", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 2-aminobenzoic acid in concentrated sulfuric acid and heat to 180°C for 2 hours to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline.", "Step 2: Synthesis of N-(3-propan-2-yloxypropyl)hexanamide", "a. React 3-bromopropionic acid with hexanoyl chloride in the presence of triethylamine to obtain 3-(hexanoyloxy)propionic acid.", "b. React 3-(hexanoyloxy)propionic acid with propylene oxide in the presence of sodium hydroxide to obtain N-(3-propan-2-yloxypropyl)hexanamide.", "Step 3: Synthesis of '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide'", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in hydrochloric acid and add diethyl ether to obtain a solid.", "b. React the solid with N-(3-propan-2-yloxypropyl)hexanamide in ethanol to obtain the final product." ] } | |
Numéro CAS |
422288-15-1 |
Nom du produit |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide |
Formule moléculaire |
C20H28BrN3O3S |
Poids moléculaire |
470.43 |
Nom IUPAC |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)hexanamide |
InChI |
InChI=1S/C20H28BrN3O3S/c1-14(2)27-12-6-10-22-18(25)7-4-3-5-11-24-19(26)16-13-15(21)8-9-17(16)23-20(24)28/h8-9,13-14H,3-7,10-12H2,1-2H3,(H,22,25)(H,23,28) |
Clé InChI |
YHERJWDVZLVWTO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2802196.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2802198.png)

![8-(4-ethoxyphenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2802201.png)
![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)



![N-(4-acetamidophenyl)-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2802211.png)
![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)


![N-[2-[[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]prop-2-ynamide](/img/structure/B2802217.png)